molecular formula C20H22BrN3O4S B4112640 N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide

N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide

Cat. No.: B4112640
M. Wt: 480.4 g/mol
InChI Key: YPGPOKRUZMLWHC-UHFFFAOYSA-N
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Description

N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group, a piperidinyl sulfonyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine to form an intermediate, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the benzohydrazide moiety is introduced through a condensation reaction with hydrazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzoyl group or the sulfonyl group, leading to the formation of different reduced products.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The piperidinyl moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzamide: This compound shares the bromobenzoyl group but lacks the sulfonyl and piperidinyl moieties.

    4-Bromobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the benzohydrazide and piperidinyl groups.

Uniqueness

N’-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O4S/c1-14-9-11-24(12-10-14)29(27,28)18-4-2-3-16(13-18)20(26)23-22-19(25)15-5-7-17(21)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGPOKRUZMLWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
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N'-(4-bromobenzoyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide

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